molecular formula C14H10Cl2N2O4 B12001027 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide CAS No. 32060-31-4

5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

Cat. No.: B12001027
CAS No.: 32060-31-4
M. Wt: 341.1 g/mol
InChI Key: BXYJUWMZQVVFSH-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C14H10Cl2N2O3 This compound is characterized by the presence of chloro, nitro, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.

The reaction conditions often include maintaining the temperature at around 0-5°C during the acylation step to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions, such as using potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Hydroxyl Derivatives: From the oxidation of the methoxy group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development studies. Researchers explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent by modifying its structure to enhance activity and reduce toxicity.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially useful in applications where specific interactions are required.

Properties

CAS No.

32060-31-4

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19)

InChI Key

BXYJUWMZQVVFSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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